5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside
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Overview
Description
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indole and is often employed in the detection of enzyme activity, particularly in histochemistry and bacteriology. This compound is known for producing a blue color upon enzymatic cleavage, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-lactopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the coupling of the indole derivative with the sugar moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form an intensely blue product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase or similar enzymes. The reaction conditions often include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 7.0 .
Major Products
The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to produce a blue-colored compound .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is widely used in scientific research for its chromogenic properties. It is employed in:
Histochemistry: Used to detect enzyme activity in tissue samples.
Bacteriology: Helps in identifying bacterial colonies by producing a blue color in the presence of specific enzymes.
Molecular Biology: Utilized in assays to monitor gene expression and enzyme activity.
Biotechnology: Applied in the development of diagnostic kits and research tools.
Mechanism of Action
The compound acts as a substrate for beta-galactosidase and similar enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product. This color change is used as an indicator of enzyme activity. The molecular target is the enzyme’s active site, where the cleavage of the glycosidic bond occurs .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl b-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt
- 5-Bromo-4-chloro-3-indolyl b-D-galactopyranoside
Uniqueness
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is unique due to its specific substrate properties and the intense blue color it produces upon enzymatic cleavage. This makes it particularly useful in applications where visual detection of enzyme activity is required .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-YPVMWFRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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